molecular formula C7H8N2O3 B1397128 Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1031351-95-7

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1397128
M. Wt: 168.15 g/mol
InChI Key: VPSIMTTZTQHQNU-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O3 . It is also known as "methyl 5-formyl-2-methylpyrazole-3-carboxylate" .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . For instance, Parham et al. developed a reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane to give pyrazoline that loses the nitro group as oxides of nitrogen on heating, or with acids or bases, to give 3-methyl-4-phenyl-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The InChI code for this compound is 1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” has a molecular weight of 168.15 g/mol . It has a topological polar surface area of 61.2 Ų and a complexity of 195 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis and Derivatives

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, highlighting its utility in creating diverse chemical structures (X.-S. Jiao, 2007). Additionally, this compound has been involved in the production of methyl (2H)-pyrane-5-carboxylate through thermolysis, confirming theoretical predictions about its reactivity (S. Niwayama & K. Houk, 1992).

Formylation Processes

Research indicates its role in formylation processes, such as the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of corresponding 4-formyl derivatives (O. S. Attaryan et al., 2006).

Coordination Compounds and Crystal Structures

This chemical is also instrumental in studying coordination compounds and crystal structures. Novel pyrazole-dicarboxylate acid derivatives were synthesized for analysis of their coordination and crystallization properties with various metal ions, leading to the formation of mononuclear chelate complexes (S. Radi et al., 2015). Further, investigations into the structural and spectral properties of similar pyrazole derivatives have been conducted, combining experimental and theoretical studies (S. Viveka et al., 2016).

Photochromism and Electronic Properties

Interestingly, this compound has been explored for its photochromic properties. Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related derivative, exhibited color changes upon light irradiation, suggesting potential applications in photoresponsive materials (Y. Yokoyama et al., 2004).

Biological Applications

In the realm of biology, derivatives of methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate have been assessed for their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the malaria parasite, demonstrating its potential in medical research (Nika Strašek et al., 2019).

Advanced Synthesis Techniques

Advancements in synthetic methods involving this compound have been explored. Microwave-assisted synthesis techniques have been developed for efficient and rapid production of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, showcasing modern approaches to chemical synthesis (Lijun Gu & Xiangguang Li, 2013).

Safety And Hazards

“Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 5-formyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSIMTTZTQHQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729343
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

1031351-95-7
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Asano, S Kitamura, T Ohra, F Itoh, M Kajino… - Bioorganic & medicinal …, 2008 - Elsevier
3-Metoxycarbonyl isoquinolone derivative 1 has been identified as a potent JNK inhibitor and significantly inhibited cardiac hypertrophy in a rat pressure-overload model. Herein, a …
Number of citations: 78 www.sciencedirect.com

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